N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride
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Overview
Description
N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride is a chemical compound with a complex structure that includes hydrazinyl and oxoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride typically involves multiple steps. One common method includes the reaction of dibutylamine with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to introduce the hydrazinyl group. The final step involves the quaternization of the amine with butyl chloride to form the aminium chloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce hydrazones. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium bromide: Similar structure but with a bromide ion instead of chloride.
N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium iodide: Similar structure but with an iodide ion.
Uniqueness
N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride is unique due to its specific combination of hydrazinyl and oxoethyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H32ClN3O |
---|---|
Molecular Weight |
293.88 g/mol |
IUPAC Name |
tributyl-(2-hydrazinyl-2-oxoethyl)azanium;chloride |
InChI |
InChI=1S/C14H31N3O.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)13-14(18)16-15;/h4-13,15H2,1-3H3;1H |
InChI Key |
XZEVEWGVOBFHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC(=O)NN.[Cl-] |
Origin of Product |
United States |
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